4-(2-Bromoethoxy)octane

Description

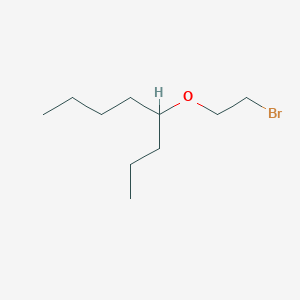

4-(2-Bromoethoxy)octane is an alkyl bromide derivative featuring a bromoethoxy substituent at the fourth carbon of an octane backbone. Bromoethoxy groups are critical in organic synthesis due to their reactivity in nucleophilic substitution reactions, enabling the formation of ethers, esters, or complex heterocycles.

Properties

CAS No. |

61853-34-7 |

|---|---|

Molecular Formula |

C10H21BrO |

Molecular Weight |

237.18 g/mol |

IUPAC Name |

4-(2-bromoethoxy)octane |

InChI |

InChI=1S/C10H21BrO/c1-3-5-7-10(6-4-2)12-9-8-11/h10H,3-9H2,1-2H3 |

InChI Key |

GNWOYMBDBJGODP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)octane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. Specifically, 1-bromoethane reacts with octanol in the presence of a strong base, such as sodium hydride, to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding ethers or alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Formation of ethers or alcohols.

Elimination: Formation of alkenes.

Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

4-(2-Bromoethoxy)octane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)octane involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the bromo group is removed, leading to the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-bromoethoxy)octane with analogous brominated compounds in terms of structure, reactivity, and applications.

4-(2-Bromoethoxy)-2-hydroxybenzaldehyde (C₉H₉BrO₃)

- Structural Features :

- Reactivity: The bromoethoxy group facilitates reactions with amines (e.g., trimethylamine) and metal cations, making it valuable for synthesizing nonlinear optical materials .

- Comparison :

((2-Bromoethoxy)methyl)benzene

- Role in Synthesis :

2-Bromo-4′-methoxyacetophenone (C₁₀H₁₁BrO₂)

- Applications :

- Physicochemical Properties :

Ethyl 2-(4-bromophenyl)-2-oxoacetate (C₁₀H₉BrO₃)

- Structure : Combines bromophenyl and ester functionalities.

- Reactivity : The α-keto ester group enables participation in condensation reactions, unlike the simpler bromoethoxy group in this compound .

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Hydrogen Bonding vs. Reactivity : Compounds like 4-(2-bromoethoxy)-2-hydroxybenzaldehyde prioritize hydrogen bonding for crystal packing , whereas aliphatic bromoethoxy derivatives (e.g., this compound) may prioritize alkyl chain interactions.

- Pharmaceutical Utility : Bromoethoxy groups are pivotal in drug synthesis, as seen in umeclidinium bromide, where the group enables quaternary ammonium salt formation critical for bronchodilator activity .

- Thermodynamic Properties : Octane isomers’ entropy and acentric factors correlate strongly with topological indices (e.g., M1, F), suggesting predictive models could apply to this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.